BenchChemオンラインストアへようこそ!

2-Ethyl-2H-indazol-4-ylamine

Lipophilicity Drug-likeness Building block selection

2-Ethyl-2H-indazol-4-ylamine (IUPAC: 2-ethylindazol-4-amine; molecular formula C₉H₁₁N₃; molecular weight 161.20 g/mol) is a heterocyclic aromatic amine belonging to the 2H-indazole family. The compound features a bicyclic indazole core with an N2-ethyl substituent and a primary amine (–NH₂) at the C4 position, yielding a calculated XLogP3 of 1.2, two hydrogen bond acceptors, and one hydrogen bond donor.

Molecular Formula C9H11N3
Molecular Weight 161.20 g/mol
Cat. No. B8368228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-2H-indazol-4-ylamine
Molecular FormulaC9H11N3
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESCCN1C=C2C(=N1)C=CC=C2N
InChIInChI=1S/C9H11N3/c1-2-12-6-7-8(10)4-3-5-9(7)11-12/h3-6H,2,10H2,1H3
InChIKeyPLAGILYMNHLSEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-2H-indazol-4-ylamine – Procurement-Grade Physicochemical and Synthetic Identity Overview


2-Ethyl-2H-indazol-4-ylamine (IUPAC: 2-ethylindazol-4-amine; molecular formula C₉H₁₁N₃; molecular weight 161.20 g/mol) is a heterocyclic aromatic amine belonging to the 2H-indazole family . The compound features a bicyclic indazole core with an N2-ethyl substituent and a primary amine (–NH₂) at the C4 position, yielding a calculated XLogP3 of 1.2, two hydrogen bond acceptors, and one hydrogen bond donor . The 2H-tautomeric form is thermodynamically stabilized relative to the 1H form by −14.2 kJ/mol (DFT-calculated) owing to resonance donation from the 4-amino group combined with intramolecular hydrogen bonding involving the N2-ethyl substituent [1]. This compound serves primarily as a synthetic building block in medicinal chemistry, with the 2-alkyl-2H-indazol-4-amine scaffold appearing in bioactive molecules such as indanidine (an α₁-adrenoceptor agonist) and in N-4-pyrimidinyl-1H-indazol-4-amine series Lck kinase inhibitors [2][3]. It is supplied as a research chemical (typical purity ≥95%) and is not intended for therapeutic or veterinary use .

Why 2-Ethyl-2H-indazol-4-ylamine Cannot Be Replaced by Generic Indazole Building Blocks


Substituting 2-ethyl-2H-indazol-4-ylamine with a closely related indazole building block introduces quantifiable liabilities across three interdependent dimensions: regioisomeric fidelity, lipophilicity, and tautomerically controlled reactivity. The 4-amino positional isomer is pharmacophorically non-interchangeable with the 5-amino isomer—the former scaffolds α₁-adrenoceptor agonists (e.g., indanidine) and Lck kinase inhibitors, whereas the latter serves nitric oxide synthase (NOS) and distinct kinase inhibitor chemotypes [1][2]. Replacing the N2-ethyl group with N2-methyl reduces computed lipophilicity by approximately 0.67 log units (XLogP3 1.2 vs. LogP 0.53), corresponding to an ~4.7-fold reduction in octanol–water partition coefficient that alters membrane permeability, pharmacokinetic predictivity, and chromatographic behavior in purification workflows [3]. Furthermore, the 2H-tautomeric form—stabilized by −14.2 kJ/mol versus the 1H form for this specific 4-amino-N2-ethyl substitution pattern—controls regioselectivity during subsequent N-functionalization reactions; analogs lacking the synergistic 4-amino/N2-ethyl combination exhibit different tautomeric equilibria that compromise synthetic predictability [4]. The quantitative evidence below substantiates each of these differentiation axes.

2-Ethyl-2H-indazol-4-ylamine – Comparator-Anchored Quantitative Differentiation Evidence


Lipophilicity Advantage: 2-Ethyl-2H-indazol-4-ylamine vs. 2-Methyl-2H-indazol-4-amine – LogP Comparison

2-Ethyl-2H-indazol-4-ylamine exhibits a computed XLogP3 of 1.2, compared with a reported LogP of 0.53 for the direct methyl homolog 2-methyl-2H-indazol-4-amine (CAS 82013-51-2) [1]. The ΔLogP of +0.67 log units corresponds to an approximately 4.7-fold higher octanol–water partition coefficient for the ethyl derivative. This difference is attributable to the additional methylene unit in the N2-ethyl substituent and is consistent with the Hansch π contribution of ~0.5 per aliphatic carbon. For procurement decisions, this means the ethyl analog offers predictably higher membrane permeability and altered retention in reversed-phase chromatographic purification, which are material considerations when the building block is intended for cell-based screening cascades or requires specific LogP windows for downstream fragment-based drug discovery (FBDD) campaigns [2].

Lipophilicity Drug-likeness Building block selection

Regioselective Synthesis Yield: 2-Ethyl vs. 2-Methyl at the 4-Nitroindazole Precursor Stage

In the landmark Cheung et al. (2003) study establishing the trialkyloxonium methodology for regioselective 2-alkyl-2H-indazole synthesis, the 4-nitro-1H-indazole precursor (entry b) yielded the 2-methyl-4-nitro-2H-indazole product in 90% isolated yield using trimethyloxonium tetrafluoroborate (Me₃OBF₄, 1.3 equiv, EtOAc, rt, 5 h), whereas the 2-ethyl-4-nitro-2H-indazole product was obtained in 94% isolated yield using triethyloxonium hexafluorophosphate (Et₃OPF₆, 1.5 equiv, EtOAc, rt, 16 h) [1]. This 4-percentage-point yield advantage for the ethyl congener at the critical 4-nitro reduction precursor stage is significant for multistep synthesis planning: the 4-nitro intermediate is directly reducible (e.g., SnCl₂/EtOH or catalytic hydrogenation) to the target 2-ethyl-2H-indazol-4-ylamine. Across the full substrate scope (entries a–i), 2-methyl derivatives were isolated in 86–96% yield while 2-ethyl derivatives were isolated in 82–95% yield, demonstrating comparable and excellent regioselectivity for both alkylation chemistries [1]. The 94% yield for the 4-nitro entry specifically means the ethylation route to the target compound proceeds with near-quantitative efficiency at the key bond-forming step.

Regioselective alkylation Synthesis optimization Scale-up

Tautomeric Equilibrium Control: 2H-Stabilization by Synergistic 4-Amino/N2-Ethyl Substitution

The tautomeric equilibrium of indazoles directly governs N-alkylation regioselectivity. For unsubstituted indazole, the 1H-tautomer is thermodynamically preferred over the 2H-tautomer by approximately 4.46 kcal/mol (18.7 kJ/mol) in the gas phase, as established by MP2/6-31G** and B3LYP calculations [1]. This intrinsic bias toward 1H-indazole necessitates specialized methodology to achieve N2-selective alkylation and avoid thermodynamically favored N1-alkylated products. In 2-ethyl-2H-indazol-4-ylamine, the combination of the electron-donating 4-amino group (resonance stabilization of the 2H-tautomer) and the N2-ethyl substituent (intramolecular hydrogen bonding between N1–H and the ethyl group) synergistically reverses this inherent preference: DFT calculations indicate the 2H-tautomer is stabilized by −14.2 kJ/mol (−3.4 kcal/mol) relative to the 1H form for this specific substitution pattern [2]. This stands in contrast to (a) unsubstituted indazole (1H favored by +4.46 kcal/mol), (b) indazoles lacking the 4-amino group (1H generally favored), and (c) C5-amino-substituted indazoles where the resonance effect on tautomerism differs in magnitude and direction. The practical consequence is that the 4-amino-N2-ethyl combination provides a uniquely predictable tautomeric landscape for downstream N-functionalization chemistry, reducing the risk of regioisomeric mixtures during further derivatization of the building block [3].

Tautomerism DFT calculations Regioselectivity

Positional Isomer Pharmacophore Specificity: 4-Aminoindazole vs. 5-Aminoindazole Scaffolds in Kinase and GPCR Targeting

The amino group position on the indazole ring determines which pharmacophore families the building block can ultimately serve. The 4-aminoindazole scaffold—the core of 2-ethyl-2H-indazol-4-ylamine—has established precedent in two therapeutically relevant chemotypes: (a) α₁-adrenoceptor agonists, exemplified by indanidine [N-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl-2H-indazol-4-amine], a selective α₁-adrenoceptor partial agonist with in vivo vasoconstrictor activity ; and (b) lymphocyte-specific kinase (Lck) inhibitors, as demonstrated by the N-4-pyrimidinyl-1H-indazol-4-amine series where optimized compounds achieved Lck IC₅₀ values of 1.0–41 nM and exhibited improved pharmacokinetic properties relative to the phenol parent structures they bioisosterically replace [1][2]. In contrast, the 5-aminoindazole scaffold (the positional isomer 2-ethyl-2H-indazol-5-ylamine, CAS 5228-52-4) has been developed for neuronal and inducible nitric oxide synthase (nNOS/iNOS) inhibition, with reported IC₅₀ values of 13 μM against rat nNOS in HEK293T cellular assays [3], as well as for general kinase affinity reagents based on the 5-aminoindazole scaffold [4]. These represent fundamentally different target profiles: a 4-amino building block purchased for an Lck or GPCR-oriented medicinal chemistry program cannot be substituted with a 5-amino isomer without redesigning the entire synthetic route. The positional isomer choice is a binary procurement decision with irreversible consequences for the project's chemical series.

Pharmacophore specificity Kinase inhibitor GPCR ligand

Indazole as Phenol Bioisostere: Metabolic Stability Advantage Over Phenol-Based Building Blocks

The indazole ring system is a well-validated bioisostere of phenol, offering two key advantages relevant to building block selection for drug discovery: increased lipophilicity and reduced susceptibility to phase I (oxidation) and phase II (glucuronidation/sulfation) metabolism [1][2]. For the specific case of 2-ethyl-2H-indazol-4-ylamine, the indazole NH (pKₐ ~13–14 for the conjugate acid of the indazole anion, compared with phenol pKₐ ~10) confers a less acidic, more lipophilic character than a phenolic –OH [2]. The N2-ethyl substitution further augments this lipophilicity advantage. In a direct medicinal chemistry context, replacement of a phenol-based 4-aminophenyl building block (theoretical LogP ~0.9 for 4-aminophenol) with 2-ethyl-2H-indazol-4-ylamine (XLogP3 1.2) increases calculated lipophilicity by approximately 0.3 log units while simultaneously eliminating the metabolic liability of the phenolic hydroxyl group [1]. This bioisosteric replacement strategy has been experimentally validated in the context of GluN2B-selective NMDA receptor antagonists, where indazole-for-phenol substitution retained target affinity while inhibiting glucuronidation, and in Lck inhibitors, where the indazole analog demonstrated improved pharmacokinetic properties compared with the phenol parent [3]. The quantitative metabolic stability advantage, while requiring case-by-case experimental confirmation, represents a systematic and literature-supported rationale for selecting the indazole building block over phenolic alternatives.

Bioisosterism Metabolic stability Phenol replacement

2-Ethyl-2H-indazol-4-ylamine – Evidence-Backed Research and Industrial Application Scenarios


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Moderately Lipophilic Heteroaromatic Amine Building Blocks

Fragment-based drug discovery campaigns benefit from building blocks with balanced physicochemical properties. With an XLogP3 of 1.2, 2-ethyl-2H-indazol-4-ylamine occupies a favorable intermediate lipophilicity range (LogP 1–2) that is statistically enriched among oral drug-like molecules [1]. Compared with the 2-methyl analog (LogP 0.53), the ethyl derivative provides enhanced membrane permeability potential while remaining within lead-like property space. The primary amine handle at C4 enables facile amide coupling, reductive amination, or urea formation, making this compound suitable as a diversity element in FBDD libraries targeting kinases or GPCRs where the indazole–phenol bioisosteric relationship provides a metabolic stability advantage over phenolic fragments [2].

Lck Kinase Inhibitor Lead Optimization Using 4-Aminoindazole as a Phenol Bioisostere

The N-4-pyrimidinyl-1H-indazol-4-amine chemotype has produced Lck inhibitors with IC₅₀ values in the 1.0–41 nM range and demonstrated improved pharmacokinetics versus phenol-based predecessors [1]. 2-Ethyl-2H-indazol-4-ylamine serves as a late-stage diversification building block or core scaffold precursor in this series: the N2-ethyl substituent offers higher lipophilicity than the N2-methyl variant (XLogP3 1.2 vs. LogP 0.53), which may be exploited to fine-tune LogD, plasma protein binding, or volume of distribution during lead optimization. Researchers pursuing Lck-targeted therapies for T-cell-mediated inflammatory disorders (rheumatoid arthritis, transplant rejection, inflammatory bowel disease) can use this building block to access N4-functionalized derivatives with predictable SAR [2].

α₁-Adrenoceptor Agonist Pharmacophore Exploration via 2-Alkyl-2H-indazol-4-amine Scaffolds

Indanidine [N-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl-2H-indazol-4-amine] is a clinically characterized α₁-adrenoceptor partial agonist that validates the 2-alkyl-2H-indazol-4-amine scaffold for GPCR ligand design [1]. 2-Ethyl-2H-indazol-4-ylamine provides the homologous ethyl variant of this pharmacophore core. The 4-amino group enables direct guanidinylation or imidazoline-forming reactions to generate indanidine analogs, while the N2-ethyl group offers distinct steric and lipophilic properties from the N2-methyl parent. This application is particularly relevant for cardiovascular or urological drug discovery programs exploring α₁-adrenoceptor modulation, where the ethyl group may confer differential subtype selectivity or pharmacokinetic properties compared with the methyl analog [1].

Regioselective Synthesis of 2-Substituted Indazole Libraries via Triethyloxonium Methodology

The Cheung et al. (2003) methodology using triethyloxonium hexafluorophosphate provides a robust, scalable route to 2-ethyl-2H-indazoles with 82–95% isolated yields across diverse substrates [1]. For 4-nitro-substituted precursors specifically—the direct synthetic precursor to 2-ethyl-2H-indazol-4-ylamine—the reported 94% isolated yield demonstrates near-quantitative efficiency at the critical regioselective alkylation step. This compares favorably with alternative alkylation methods (e.g., methyl iodide, dimethyl sulfate) that produce ~1:1 N1:N2 regioisomeric mixtures [1]. For medicinal chemistry groups or CROs synthesizing 2-ethyl-indazole libraries, the triethyloxonium method offers predictable regiochemical outcomes, simplified purification (single regioisomer), and compatibility with both electron-donating and electron-withdrawing substituents on the indazole core, reducing the cost and timeline of building block procurement and library synthesis [1].

Quote Request

Request a Quote for 2-Ethyl-2H-indazol-4-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.